molecular formula C7H7ClN2O2 B12514775 Methyl 3-chloro-6-methylpyrazine-2-carboxylate

Methyl 3-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B12514775
M. Wt: 186.59 g/mol
InChI Key: LNQYXIRUHOMGHP-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is characterized by a pyrazine ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-chloro-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in specific positions allows for targeted modifications and functionalization, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 3-chloro-6-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3

InChI Key

LNQYXIRUHOMGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)Cl

Origin of Product

United States

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